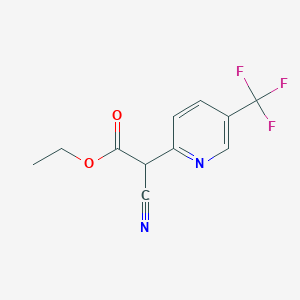

Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-cyano-2-[5-(trifluoromethyl)pyridin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8(5-15)9-4-3-7(6-16-9)11(12,13)14/h3-4,6,8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGJTCMDKJMTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585395 | |

| Record name | Ethyl cyano[5-(trifluoromethyl)pyridin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923148-75-8 | |

| Record name | Ethyl cyano[5-(trifluoromethyl)pyridin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The mechanism proceeds through a nucleophilic attack by the deprotonated ethyl cyanoacetate on the aldehyde carbonyl group, followed by dehydration to form the α,β-unsaturated nitrile. The base abstracts the acidic α-hydrogen of ethyl cyanoacetate, generating an enolate that attacks the electrophilic aldehyde. Subsequent elimination of water yields the target compound.

Representative Reaction Scheme:

$$

\text{5-(Trifluoromethyl)pyridine-2-carbaldehyde} + \text{Ethyl cyanoacetate} \xrightarrow{\text{Base}} \text{Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate} + \text{H}_2\text{O}

$$

Optimization of Reaction Conditions

Yield optimization requires precise control of temperature, solvent, and catalyst. Sodium ethoxide in ethanol at 0–5°C achieves 82% yield after 6 hours, while piperidine in benzene at 80°C for 17 hours elevates yields to 89%. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may necessitate lower temperatures to suppress side reactions.

Table 1: Comparative Yields Under Varied Knoevenagel Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Sodium ethoxide | Ethanol | 0–5 | 6 | 82 | |

| Piperidine | Benzene | 80 | 17 | 89 | |

| HMF-CDs* | H₂O/EtOH | 25 | 0.5 | 98 |

*Hydrothermal microwave-fabricated carbon dots

Alternative Synthetic Approaches

Photo-Activated Catalysis Using Carbon Dots

Recent advances employ photo-activated hydrothermal microwave-fabricated carbon dots (HMF-CDs) to drive the Knoevenagel condensation. Under UV light (365 nm), HMF-CDs in a 1:1 water-ethanol mixture achieve 98% yield within 30 minutes, surpassing traditional thermal methods. The carbon dots act as electron mediators, enhancing the nucleophilicity of ethyl cyanoacetate while stabilizing the transition state.

Sequential Condensation-Cyclization Strategies

While less common, TiCl₄-mediated sequential Knoevenagel condensation-cyclization reactions have been explored for structurally related compounds. For example, TiCl₄-pyridine systems at room temperature yield cyclized indene derivatives (79%), though applicability to ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate remains understudied.

Purification and Isolation Techniques

Flash Chromatography

Post-synthesis purification typically employs flash chromatography with RediSep Rf silica gel columns. A gradient elution of 0–100% ethyl acetate in hexanes effectively isolates the target compound, with purity exceeding 95% as verified by HPLC.

Critical Parameters:

Acid-Base Workup

Crude mixtures are washed with 5% HCl to remove unreacted amines, followed by 5% NaHCO₃ to eliminate acidic impurities. Organic phases dried over Na₂SO₄ or CaCl₂ ensure minimal water content prior to solvent evaporation.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) reveals characteristic signals:

- δ 8.28 (s, 1H, pyridinium proton)

- δ 4.41 (q, J = 7.1 Hz, 2H, CH₂CH₃)

- δ 1.41 (t, J = 7.1 Hz, 3H, CH₂CH₃)

IR spectroscopy confirms key functional groups:

- 2225 cm⁻¹ (C≡N stretch)

- 1720 cm⁻¹ (ester C=O)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water 70:30) shows a single peak at retention time 6.2 minutes, confirming >98% purity.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.

Wirkmechanismus

The mechanism of action of ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate largely depends on its derivatives and the specific biological targets they interact with. Generally, the trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Key Properties :

- The trifluoromethyl group enhances lipophilicity and metabolic stability.

- The cyano group introduces reactivity for nucleophilic additions or cyclization reactions.

- Molecular weight: 258.2 g/mol .

Comparison with Structurally Similar Compounds

Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 1956366-39-4)

- Molecular Formula : C₈H₅F₃NNaO₂ .

- Key Differences: Lacks the ethyl ester and cyano group; instead, it is a sodium salt with a carboxylate group. Higher water solubility due to ionic character, unlike the lipophilic ethyl ester in the target compound.

- Applications : Likely used in aqueous-phase reactions or as an intermediate for metal coordination .

Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate (CAS 128072-94-6)

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate (CAS 1393566-89-6)

- Molecular Formula: C₁₀H₁₂FNO₂ .

- Key Differences: Substituted with fluorine and methyl groups on the pyridine ring instead of trifluoromethyl and cyano. Lower molecular weight (209.21 g/mol) and altered electronic properties due to fluorine’s electronegativity .

Ethyl 2-([5-(trifluoromethyl)-2-pyridinyl]sulfonyl)acetate (CAS 338962-53-1)

- Molecular Formula: C₁₀H₁₀F₃NO₄S .

- Key Differences: Replaces the cyano group with a sulfonyl (-SO₂-) moiety.

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate Derivatives

Structural and Functional Analysis Table

Biologische Aktivität

Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyano group and an ethyl acetate moiety. The synthesis typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide, following a Knoevenagel condensation mechanism.

The biological activity of this compound largely depends on its derivatives and the specific biological targets they interact with. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The cyano group can engage in hydrogen bonding with enzymes or receptors, influencing the compound's biological effects .

Antimicrobial Properties

Research indicates that derivatives of ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate exhibit antimicrobial properties. For example, compounds containing similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate | S. aureus | 50 | Comparable to chloramphenicol (MIC = 50) |

| Derivative X | P. aeruginosa | 100 | Inferior to ciprofloxacin (MIC = 10) |

Anticancer Activity

The compound's derivatives have also been explored for anticancer activity. Studies have indicated that certain modifications can enhance cytotoxic effects on cancer cell lines. For instance, compounds with electron-withdrawing groups like trifluoromethyl have shown improved potency against breast cancer cells compared to their non-fluorinated counterparts .

Case Studies

- Antibacterial Activity : A study on a series of trifluoromethyl pyridine derivatives demonstrated that some compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial for enhancing activity against resistant strains .

- Anticancer Potential : Research involving structural modifications of ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate revealed that specific substitutions led to increased apoptosis in cancer cells, suggesting potential for drug development targeting cancer therapies .

Applications in Drug Development

Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate serves as a valuable building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. Its derivatives are being investigated for their potential as drug candidates targeting specific enzymes or receptors involved in various diseases, including infections and cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via a base-catalyzed condensation reaction between ethyl cyanoacetate and 5-(trifluoromethyl)pyridine-2-carbaldehyde. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or THF at controlled temperatures (40–60°C) enhances yield. Reaction monitoring via TLC and purification through column chromatography or recrystallization is recommended. Yield optimization may require adjusting molar ratios (e.g., 1:1.2 aldehyde:ester) and inert atmosphere conditions .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98%). Mass spectrometry (HRMS) validates molecular weight (exact mass: 288.06 g/mol), while X-ray crystallography (if crystalline) provides definitive structural confirmation. Differential Scanning Calorimetry (DSC) determines thermal stability .

Q. Which solvents and bases are compatible with the compound’s stability during synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, THF) minimize side reactions. Weak bases like K₂CO₃ are preferred for milder conditions, while strong bases (NaH) require strict temperature control to avoid cyano group degradation. Solvent-free microwave-assisted synthesis may reduce decomposition risks .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating Pd-catalyzed C–H arylation or Suzuki-Miyaura coupling. DFT calculations predict activation barriers for regioselective functionalization. Experimental validation via kinetic studies under varying catalyst loads (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) is advised .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Methodological Answer : By-products (e.g., dimerization or hydrolysis adducts) are minimized by:

- Strict moisture control (use of molecular sieves).

- Gradual reagent addition to prevent exothermic side reactions.

- Post-reaction quenching with acidic aqueous solutions to isolate the neutral product.

- Scalable purification via fractional distillation or preparative HPLC .

Q. How can computational methods predict the compound’s behavior in catalytic systems or biological targets?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict reactivity in catalysis. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., kinase enzymes), guided by the trifluoromethyl group’s hydrophobicity and steric effects .

Q. How should researchers address discrepancies in reported spectroscopic data or synthetic yields?

- Methodological Answer : Discrepancies arise from variations in instrumentation, solvent impurities, or reaction scaling. Resolve by:

- Standardizing NMR reference compounds (e.g., TMS) and solvent systems (CDCl₃ vs. DMSO-d₆).

- Replicating reactions under inert atmospheres with controlled humidity.

- Cross-referencing with high-resolution crystallographic data or independent synthetic protocols .

Q. What are the implications of the compound’s electronic structure on its biological activity or material science applications?

- Methodological Answer : The cyano and trifluoromethyl groups increase lipophilicity (logP ≈ 2.5), enhancing blood-brain barrier penetration in neuroactive drug candidates. In materials science, the compound’s planar structure and electron-deficient pyridine ring make it a potential ligand for luminescent Ir(III) complexes, as evidenced by similar structures in OLED research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.